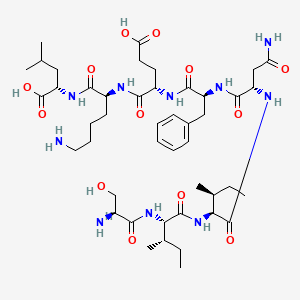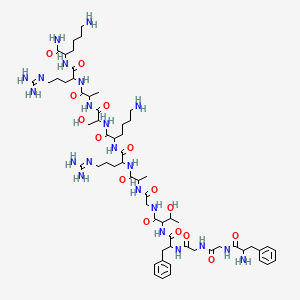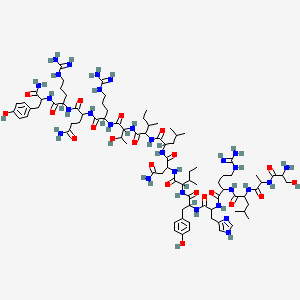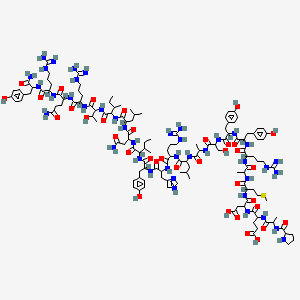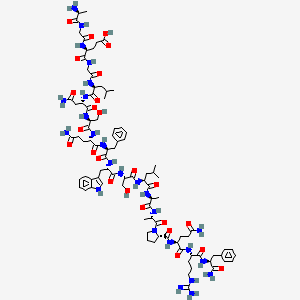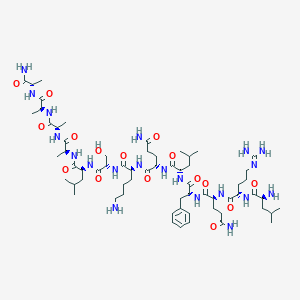
926018-45-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HAEGTFTSD involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of HAEGTFTSD follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research and potential therapeutic applications .
Types of Reactions:
Oxidation: HAEGTFTSD can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be employed to reduce disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis techniques are used to introduce specific amino acid substitutions.
Major Products Formed:
Oxidation: Oxidized peptide variants.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
科学研究应用
HAEGTFTSD has significant applications in various fields:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic applications in diabetes management due to its insulinotropic effects.
Industry: Utilized in the development of GLP-1 receptor agonists for treating metabolic disorders
作用机制
HAEGTFTSD exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta cells. This binding stimulates insulin secretion in a glucose-dependent manner, thereby lowering blood glucose levels. Additionally, it inhibits glucagon secretion from alpha cells, delays gastric emptying, and promotes satiety .
相似化合物的比较
GLP-1 (7-36) amide: A longer peptide with similar insulinotropic effects.
Exenatide: A synthetic GLP-1 receptor agonist used in diabetes treatment.
Liraglutide: Another GLP-1 receptor agonist with extended half-life for therapeutic use.
Uniqueness: HAEGTFTSD is unique due to its specific sequence, representing the N-terminal 1-9 residues of GLP-1. This sequence is critical for its biological activity and interaction with the GLP-1 receptor, making it a valuable tool for studying GLP-1-related mechanisms and developing therapeutic agents .
属性
CAS 编号 |
926018-45-3 |
|---|---|
分子式 |
C₄₀H₅₇N₁₁O₁₇ |
分子量 |
963.94 |
序列 |
One Letter Code: HAEGTFTSD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


